(E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(furan-2-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic compound notable for its complex structure, which includes a furan moiety and an oxadiazole ring. These structural features are associated with various biological activities, making this compound a candidate for further pharmacological investigation.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O5, with a molecular weight of 355.35 g/mol. The presence of functional groups such as acrylamide, furan, and oxadiazole suggests potential interactions with biological targets that could lead to therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C18H17N3O5 |
Molecular Weight | 355.35 g/mol |
Functional Groups | Furan, Oxadiazole |
Antimicrobial Activity
Compounds containing oxadiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that various oxadiazole derivatives demonstrate potent activity against strains such as Staphylococcus aureus and Escherichia coli . Given the structural similarities, it is hypothesized that this compound may also possess similar antimicrobial properties.
Anticancer Potential
The furan and oxadiazole moieties are often linked to anticancer activity. Research has indicated that compounds featuring these groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer cell lines warrant investigation to establish its efficacy in this domain.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound may interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups . Further research utilizing techniques such as molecular docking and in vitro assays will be essential to elucidate these mechanisms.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Comparative Studies
Comparative studies with similar compounds have provided insights into the biological activity of this compound. For example, oxadiazole derivatives have shown varying degrees of effectiveness against bacterial strains depending on their substituents . Such findings suggest that modifications in the structure can significantly influence biological activity.
Compound | Activity | Target |
---|---|---|
Oxadiazole Derivative A | Moderate | Staphylococcus aureus |
Oxadiazole Derivative B | High | Escherichia coli |
(E)-3-(furan-2-yl)... | TBD | TBD |
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-4-6-15(7-5-13)25-12-16-20-18(26-21-16)11-19-17(22)9-8-14-3-2-10-24-14/h2-10H,11-12H2,1H3,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOCXVGFROTOK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。